Disperse blue 124

Description

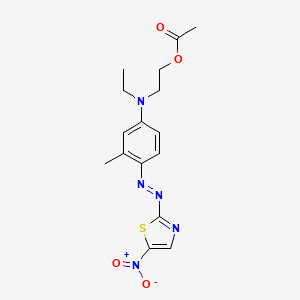

Structure

3D Structure

Properties

IUPAC Name |

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJVAFLGGPIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864562 | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15141-18-1, 61951-51-7 | |

| Record name | Disperse Blue 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Blue 124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse blue 124 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a synthetic monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester (B1180765) and acetate (B1210297).[1] Its chemical structure, 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, imparts a brilliant blue color.[2][3] Beyond its use in the textile industry, this compound is recognized as a significant contact allergen, frequently implicated in textile dermatitis.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, analysis, and biological interactions of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is structurally characterized by a substituted azobenzene (B91143) core, linking a 5-nitrothiazole (B1205993) moiety to an N-ethyl-m-toluidine derivative.

Molecular Structure:

Chemical Structure of this compound

| Identifier | Value |

| IUPAC Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[2] |

| CAS Number | 15141-18-1, 61951-51-7[2] |

| Molecular Formula | C₁₆H₁₉N₅O₄S[6] |

| Molecular Weight | 377.42 g/mol [6] |

| Synonyms | C.I. 111938, C.I. This compound, Serisol 3RD, Ethanol (B145695), 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]-, acetate (ester)[7][8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Boiling Point | 545.7 °C | [4] |

| Flash Point | 283.8 °C | [4] |

| Density | 1.35 g/cm³ | [4] |

| XLogP3 | 4.7 | [8] |

| Hydrogen Bond Acceptor Count | 9 | [8] |

| Rotatable Bond Count | 8 | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. The general procedure involves the diazotization of 5-nitro-2-aminothiazole followed by coupling with N-ethyl-N-(2-acetoxyethyl)-m-toluidine.

Diazotization of 5-Nitro-2-aminothiazole:

-

Dissolve 5-nitro-2-aminothiazole in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C).

-

Add a solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1-2 hours at 0-5 °C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable indicator.

Coupling Reaction:

-

Dissolve 2-(Ethyl(m-tolyl)amino)ethyl acetate in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid) and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature at 0-5 °C.

-

Continue stirring for several hours at low temperature to allow the coupling reaction to go to completion.

-

The resulting dye will precipitate out of the solution.

Purification:

-

Collect the precipitated dye by filtration.

-

Wash the crude dye thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

-

Dry the purified dye under vacuum.

Synthesis Workflow for this compound

Analysis of this compound in Textiles by HPLC-UV/Vis

This protocol describes the extraction and quantification of this compound from a textile sample.

Sample Preparation:

-

Cut a representative sample of the dyed textile (approximately 1 gram) into small pieces.

-

Place the textile pieces into a flask and add 20 mL of methanol.

-

Extract the dye by sonicating the mixture at 50 °C for 30 minutes.[2]

-

Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.[2]

-

Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the dye.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV/Vis detector set at the absorption maximum (λmax) of this compound in the mobile phase.

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the dye in the textile extract can be determined by comparing its peak area to the calibration curve.

Analytical Workflow for this compound in Textiles

Biological Interactions and Signaling Pathways

This compound is a well-documented hapten, a small molecule that can elicit an immune response only when it binds to a larger carrier molecule, typically a protein.[8] This process is central to its role in causing allergic contact dermatitis (ACD), a type IV delayed-type hypersensitivity reaction.

The proposed mechanism for this compound-induced ACD involves the following key steps:

-

Penetration and Haptenation: The small, lipophilic this compound molecule penetrates the stratum corneum of the skin. In the epidermis, it covalently binds to endogenous skin proteins, forming hapten-protein conjugates.

-

Antigen Presentation: Langerhans cells, the resident antigen-presenting cells of the epidermis, recognize and internalize these hapten-protein conjugates. They then process the conjugates and present haptenated peptides on their surface via MHC class II molecules.

-

Sensitization Phase: The activated Langerhans cells migrate to the regional lymph nodes. Here, they present the haptenated peptides to naive T-helper (Th) cells. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific memory Th1 and Tc1 cells.

-

Elicitation Phase: Upon subsequent exposure to this compound, the hapten-protein conjugates are again formed and presented by Langerhans cells. This time, the circulating memory T cells recognize the antigen in the skin.

-

Inflammatory Response: The activated T cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These cytokines recruit other inflammatory cells, such as macrophages and neutrophils, to the site of exposure, leading to the characteristic clinical manifestations of ACD, including erythema, edema, and vesiculation.

Signaling Pathway of this compound-Induced Allergic Contact Dermatitis

Conclusion

This compound remains a commercially important dye for synthetic textiles, but its allergenic potential necessitates a thorough understanding of its chemical and biological properties. This technical guide has provided a comprehensive overview of its structure, physicochemical characteristics, synthesis, and analytical methods. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in chemistry, toxicology, and dermatology. Further research into the specific metabolic pathways of this compound in the skin and the development of less-allergenic alternative dyes are important future directions.

References

- 1. This compound 100 µg/mL in Acetonitrile [lgcstandards.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cellular and molecular mechanisms in the induction phase of contact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deswater.com [deswater.com]

- 8. lcms.cz [lcms.cz]

Disperse Blue 124: A Technical Overview for Researchers

An in-depth guide to the chemical properties, synthesis, analysis, and toxicological profile of the azo dye Disperse Blue 124, tailored for researchers, scientists, and drug development professionals.

This compound is a synthetic monoazo dye recognized for its use in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate.[1] Beyond its industrial application, it has garnered significant attention in the scientific community as a notable contact allergen, frequently implicated in textile dermatitis.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical detection methods, and toxicological data, with a focus on experimental protocols and the logical progression of its cytotoxic effects.

Chemical Identity and Properties

This compound is chemically identified as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[4] There is some ambiguity in the literature and databases regarding its CAS Registry Number, with both 15141-18-1 and 61951-51-7 being commonly associated with this compound.[4] For the purposes of this guide, both numbers are acknowledged. Its molecular formula is C16H19N5O4S.[4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C16H19N5O4S | [4] |

| Molecular Weight | 377.4 g/mol | [4] |

| CAS Number | 15141-18-1, 61951-51-7 | [4] |

| Physical Description | Dark blue solid | |

| Solubility | Low solubility in water | [1] |

| Class | Azo Dye | [4] |

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production. The first step involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component.

The general workflow for the synthesis of this compound is as follows:

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound, particularly in textiles and for toxicological studies, are predominantly performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector for enhanced sensitivity and specificity.

A generalized workflow for the analysis of this compound is outlined below:

Caption: General analytical workflow for this compound.

Toxicological Profile and Experimental Protocols

This compound is a well-documented allergen and a significant cause of allergic contact dermatitis from textiles.[2][3] Recent research has also shed light on its cytotoxic effects at the cellular level.

Allergic Contact Dermatitis: Patch Testing Protocol

Patch testing is the standard method for diagnosing contact allergy to this compound. A large-scale study involving 30,629 patients provides a standardized protocol for this procedure.

-

Allergen Preparation: this compound is prepared at a concentration of 1% in petrolatum (pet.).[5]

-

Application: The allergen is applied to the skin, typically on the upper back, using Finn Chambers on Scanpor tape.[5]

-

Occlusion: The patches are secured for 48 hours to allow for penetration of the allergen.[5]

-

Reading: Reactions are assessed at the time of removal (Day 2) and again at Day 3 or Day 4 to observe any delayed hypersensitivity responses.[5] Reactions are graded based on the severity of the observed erythema, infiltration, and vesiculation.

In Vitro Cytotoxicity and Mitochondrial Function Assays

A 2025 study investigated the effects of this compound on cell viability and mitochondrial function using keratinocyte and intestinal epithelial cell lines.[6][7][8][9]

Cell Lines Used:

-

Mouse epidermal keratinocytes (MPEK-BL6 line)[6]

-

Intestinal porcine epithelial cells (IPEC-J2 cells)[6]

Experimental Protocols:

-

Cell Viability Assay (CellTox™ Green Cytotoxicity Assay): This assay measures changes in membrane integrity, which is indicative of cell death.[6]

-

Principle: A fluorescent dye that is impermeable to live cells enters cells with compromised membranes, binds to DNA, and emits a fluorescent signal proportional to the number of dead cells.[10]

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.[6][10]

-

Cells are treated with various concentrations of this compound.[6][10]

-

The CellTox™ Green Dye is added to each well.[10]

-

After a specified incubation period (e.g., 3 hours to 3 days), the fluorescence is measured using a plate reader (excitation ~485-500 nm, emission ~520-530 nm).[6]

-

-

Results: this compound was found to significantly decrease the viability of both MPEK-BL6 and IPEC-J2 cells.[6]

-

-

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test): This assay measures the oxygen consumption rate (OCR), providing an indication of mitochondrial function.[6]

-

Principle: The assay quantifies real-time changes in oxygen concentration in the medium surrounding the cells.

-

Procedure: Cells are cultured in a specialized microplate, and after exposure to this compound, the OCR is measured.[6]

-

Results: this compound was shown to impair mitochondrial function, as evidenced by a significant effect on the OCR in IPEC-J2 cells, even at low concentrations.[6]

-

Logical Pathway of Cytotoxicity

While specific signaling pathways involved in this compound-induced toxicity are not yet fully elucidated, the available experimental data allows for the construction of a logical relationship diagram illustrating the progression from exposure to cellular damage.

Caption: Logical pathway of this compound cytotoxicity.

References

- 1. vanderbend.nl [vanderbend.nl]

- 2. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H19N5O4S | CID 84802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Impaired cell viability and mitochondrial respiration by disperse textile dyes [frontiersin.org]

- 8. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Blue 124

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 124 (C.I. 111938) is a monoazo dye recognized for its brilliant blue hue and its application in dyeing synthetic fibers, particularly polyester.[1] It is also noted as a potential contact allergen in textiles.[2][3][4] The synthesis of this dye is a multi-step process rooted in classical azo dye chemistry, involving the formation of key intermediates, a diazotization reaction, and a final azo coupling step. This guide provides a detailed overview of the manufacturing process, including experimental protocols for the synthesis of its precursors and the final dye molecule.

Core Chemical Synthesis Pathway

The manufacturing of this compound involves a two-part synthesis strategy. First, two key precursor molecules are synthesized independently: the diazo component, 5-Nitrothiazol-2-amine , and the coupling component, 2-(Ethyl(m-tolyl)amino)ethyl acetate (B1210297) . These two intermediates are then combined in a final reaction sequence involving diazotization and azo coupling to yield the this compound dye.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Precursors

Synthesis of Diazo Component: 5-Nitrothiazol-2-amine

The synthesis of 5-Nitrothiazol-2-amine is a critical first step. A common method involves the reaction of a halogenated nitroetheneamine with thiourea.

Experimental Protocol:

-

Bromination: To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid, cooled to 17°C, 4.8 g of bromine is added at a rate that maintains the temperature below 25°C. An orange solid will form during this addition.

-

Cyclization: After stirring the resulting slurry for 10 minutes, 3.0 g of thiourea is added. The reaction is exothermic, and the temperature will rise to approximately 32°C, leading to the formation of a yellow solid. The mixture is stirred for an additional hour.

-

Work-up and Isolation: The mixture is diluted with 25 ml of water. This mixture, along with an approximately equal volume of 29% ammonium (B1175870) hydroxide, is added simultaneously to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.

-

Precipitation and Purification: The pH is then adjusted to 7 with 29% ammonium hydroxide. The resulting product is filtered, washed with water, and dried to yield 5-nitro-2-aminothiazole.

| Parameter | Value |

| N,N-dimethyl-2-nitroetheneamine | 3.5 g |

| Acetic Acid (bromination) | 25 ml |

| Bromine | 4.8 g |

| Thiourea | 3.0 g |

| Ammonium Hydroxide (29%) | As needed |

| pH for precipitation | 7 |

| Typical Yield | ~62% |

Synthesis of Coupling Component: 2-(Ethyl(m-tolyl)amino)ethyl acetate

This coupling component is synthesized in a two-step process starting from N-ethyl-m-toluidine.

Step 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-m-toluidine

Experimental Protocol:

-

Reaction Setup: N-ethyl-m-toluidine is reacted with ethylene oxide. A patent for a similar synthesis using N-ethylaniline and ethylene oxide suggests a solvent-free reaction catalyzed by taurine.[5]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 100-150°C) for several hours (e.g., 2-6 hours).[5]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature to obtain the product, N-ethyl-N-hydroxyethyl-m-toluidine.

Step 2: Acetylation to 2-(Ethyl(m-tolyl)amino)ethyl acetate

Experimental Protocol:

-

Acetylation: N-ethyl-N-(2-hydroxyethyl)-m-toluidine (1 equivalent) is dissolved in a suitable solvent like dichloromethane. Acetic anhydride (1.2 equivalents) is then added to the solution. A catalytic amount of pyridine (B92270) can be added to accelerate the reaction.[6]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).[6]

-

Quenching and Extraction: Upon completion, the reaction is quenched by adding a saturated sodium bicarbonate solution to neutralize excess acetic anhydride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.[6][7]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator, and the crude product can be purified by flash column chromatography on silica (B1680970) gel to yield 2-(Ethyl(m-tolyl)amino)ethyl acetate.[1][7]

| Parameter | Value |

| N-ethyl-N-(2-hydroxyethyl)-m-toluidine | 1 equivalent |

| Acetic Anhydride | 1.2 equivalents |

| Catalyst (optional) | Pyridine |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

Part 2: Synthesis of this compound

The final step in the manufacturing process is the diazotization of 5-Nitrothiazol-2-amine and its subsequent coupling with 2-(Ethyl(m-tolyl)amino)ethyl acetate.

Caption: Experimental workflow for the final synthesis of this compound.

Experimental Protocol:

-

Diazotization: A solution of nitrosylsulfuric acid is prepared. 5-Nitrothiazol-2-amine is then added to concentrated sulfuric acid, and this mixture is slowly added to the nitrosylsulfuric acid solution while maintaining the temperature between 0-5°C.[8][9] The mixture is stirred at this temperature for approximately 30-60 minutes to ensure the complete formation of the diazonium salt.[8]

-

Coupling Reaction: In a separate vessel, a molar equivalent of the coupling component, 2-(Ethyl(m-tolyl)amino)ethyl acetate, is dissolved in acetic acid. This solution is also cooled to 0-5°C.[2]

-

Addition: The cold diazonium salt solution is added dropwise to the cold solution of the coupling component with vigorous stirring. The temperature must be maintained at 0-5°C throughout the addition.[3]

-

Completion and Precipitation: The reaction mixture is stirred for an additional 1-2 hours at 0-5°C. A colored precipitate of this compound will form. The pH may be adjusted to be weakly acidic with a solution like sodium acetate to aid in precipitation.

-

Isolation and Purification: The precipitated dye is collected by filtration using a Buchner funnel. The crude product is then washed thoroughly with cold water to remove any unreacted salts and impurities. The purified dye is then dried in a desiccator or a vacuum oven at a low temperature.

| Parameter | Value |

| Diazotization Temperature | 0-5 °C |

| Diazotization Time | 30-60 minutes |

| Coupling Reaction Temperature | 0-5 °C |

| Coupling Reaction Time | 1-2 hours |

| pH for Precipitation | Weakly acidic |

Note on Purification: Commercial disperse dyes often contain impurities. For research and analytical purposes, further purification may be necessary, which can be achieved through techniques such as recrystallization from a suitable solvent or column chromatography. Studies have shown that commercial preparations of this compound can contain impurities that may be responsible for allergic reactions.

References

- 1. N-(2-hydroxyethyl)-N-methyl-4-toluidine: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. N-Ethyl-N-2-hydroxyethyl-m-toluidine | 91-88-3 | TCI AMERICA [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 7. data.epo.org [data.epo.org]

- 8. US4985044A - Multi-component mixtures of blue disperse azo dyes for the dyeing of synthetic fibers - Google Patents [patents.google.com]

- 9. CN103613953A - Disperse blue dye composition, disperse dye, and preparation method and application of disperse dye - Google Patents [patents.google.com]

Technical Guide: C.I. Solvent Yellow 18 (C.I. 12740)

An In-depth Examination of its Physicochemical Characteristics for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Yellow 18, also known by its Colour Index name C.I. 12740 and CAS number 6407-78-9, is a monoazo dye characterized by its brilliant yellow to reddish-yellow hue.[1][2] Chemically identified as 4-[(2,4-dimethylphenyl)azo]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, this compound is primarily utilized as a colorant in a wide range of materials including plastics, polymers, fibers, waxes, oils, and printing inks.[3][4] While its primary applications are industrial, its chemical structure and properties warrant a thorough examination for potential applications and implications in research and development, particularly concerning its biological interactions. This guide provides a comprehensive overview of the known physical and chemical characteristics of C.I. Solvent Yellow 18, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile.

Chemical and Physical Properties

C.I. Solvent Yellow 18 is a greenish-yellow powder with a molecular formula of C₁₈H₁₈N₄O and a molecular weight of approximately 306.36 g/mol .[1][5] It is characterized by its insolubility in water and slight solubility in ethanol (B145695).[1] Conversely, it exhibits good solubility in various organic solvents such as esters, hydrocarbons, oils, fats, benzene, and toluene.[2][5]

| Property | Value | Reference |

| C.I. Name | Solvent Yellow 18, C.I. 12740 | [1] |

| CAS Number | 6407-78-9 | [1] |

| Molecular Formula | C₁₈H₁₈N₄O | [1][5] |

| Molecular Weight | 306.36 g/mol | [1][5] |

| Appearance | Greenish-yellow powder | [4] |

| Solubility | Insoluble in water, slightly soluble in alcohol, soluble in esters, hydrocarbons, oils, fats, benzene, and toluene. | [1][2][5] |

| Melting Point | 166°C ± 2°C | [2] |

| Heat Resistance | Stable up to 180°C | [4] |

| Light Fastness | Good (in mineral oil) | [2] |

Synthesis and Purification

The synthesis of C.I. Solvent Yellow 18 is achieved through a diazotization and coupling reaction.

Experimental Protocol: Synthesis

The manufacturing process involves the diazotization of 2,4-dimethylbenzenamine, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1]

Step 1: Diazotization of 2,4-Dimethylbenzenamine

-

Dissolve 2,4-dimethylbenzenamine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) in water while maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Coupling Reaction

-

Prepare a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium (e.g., sodium hydroxide (B78521) solution).

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the pyrazolone (B3327878) solution with constant stirring.

-

Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction, resulting in the precipitation of C.I. Solvent Yellow 18.

Experimental Protocol: Purification

Purification of the crude C.I. Solvent Yellow 18 can be achieved through recrystallization.

-

Dissolve the crude product in a suitable hot solvent, such as ethanol or a mixture of ethanol and water.[6]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization of the purified dye.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Characterization

A comprehensive analysis of C.I. Solvent Yellow 18 involves various spectroscopic techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| FT-IR Spectroscopy | Characteristic peaks for N=N stretching (azo group), C=O stretching (pyrazolone ring), C-N stretching, and aromatic C-H stretching. |

| ¹H NMR Spectroscopy | Resonances corresponding to the protons of the dimethylphenyl and phenyl groups, as well as the methyl group on the pyrazolone ring. |

| ¹³C NMR Spectroscopy | Signals for the carbon atoms in the aromatic rings, the pyrazolone ring, and the methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (306.36 g/mol ). |

| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, responsible for its yellow color. |

Toxicological Profile

The biological effects of C.I. Solvent Yellow 18 are of significant interest, particularly for professionals in drug development and safety assessment. Studies have indicated that this azo dye can exhibit cytotoxic and mutagenic properties.

Cytotoxicity

The enzyme-mediated metabolism of C.I. Solvent Yellow 18 may lead to the formation of N-acetyl-p-benzoquinone imine metabolites, which have been shown to be cytotoxic to cells in culture and can produce DNA adducts in rats.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of C.I. Solvent Yellow 18 can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of C.I. Solvent Yellow 18 dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

Mutagenicity

Azo dyes, in general, are recognized as a class of environmental mutagens. Their detection often requires specific modifications to standard mutagenicity assays, such as the Ames test.

Experimental Protocol: Ames Test for Azo Dyes

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

-

Bacterial Strains: Utilize appropriate strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine auxotrophs.

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat or hamster liver) to mimic mammalian metabolism. For azo dyes, the inclusion of flavin mononucleotide (FMN) in the S9 mix is crucial for the initial azo reduction.[1][7][8]

-

Pre-incubation: A pre-incubation step, where the test compound, bacterial strain, and S9 mix (with FMN) are incubated together before plating, is often required.[1][7][8]

-

Plating: After pre-incubation, the mixture is added to a top agar (B569324) and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Synthesis Workflow

Caption: Synthesis and purification workflow for C.I. Solvent Yellow 18.

Ames Test Logical Flow

Caption: Logical workflow for the Ames test to assess mutagenicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. foodcolourworld.com [foodcolourworld.com]

- 3. ajol.info [ajol.info]

- 4. Solvent Yellow 18 | CAS 6407-78-9 Manufacturers in India [colorantsgroup.com]

- 5. Solvent yellow 18 | 6407-78-9 | FS171012 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Disperse Blue 124: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, Disperse Blue 124 (CAS Number: 61951-51-7). The information compiled is intended for researchers, scientists, and professionals in drug development and textile chemistry, offering a centralized resource for the dye's ultraviolet-visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics.

This compound, with the chemical formula C₁₆H₁₉N₅O₄S, is a synthetic dye used in the textile industry, particularly for polyester (B1180765) fabrics.[1][2] It is also recognized as a contact allergen, prompting research into its detection and interaction with biological systems.[3][4][5] A thorough understanding of its spectroscopic profile is essential for its identification, characterization, and analysis in various matrices.

Chemical Structure

The IUPAC name for this compound is 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[6] Its structure comprises a substituted azobenzene (B91143) chromophore linked to a thiazole (B1198619) ring, which is responsible for its characteristic blue color.

Spectroscopic Data

UV-Visible Spectroscopy

The color of this compound arises from its absorption of light in the visible region. The maximum absorption wavelength (λmax) is a key identifier for this dye.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax | Not explicitly found in searches | Typically Dichloromethane or Methanol |

Note: Specific λmax values for this compound were not found in the performed searches. The solvent significantly influences the λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic protons |

| Data not available | - | - | Thiazole proton |

| Data not available | - | - | -CH₂- (ethyl group) |

| Data not available | - | - | -CH₂- (ethyl acetate) |

| Data not available | - | - | -CH₂- (ethyl acetate) |

| Data not available | - | - | Ar-CH₃ |

| Data not available | - | - | -O-C(=O)-CH₃ |

| Data not available | - | - | -CH₃ (ethyl group) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic carbons |

| Data not available | Thiazole carbons |

| Data not available | -N=N- carbons |

| Data not available | C=O (ester) |

| Data not available | Aliphatic carbons |

Note: Experimentally determined NMR data for this compound were not found in the conducted searches.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1520, ~1340 | N-O stretch (nitro group) |

| ~1450 | N=N stretch (azo group) |

| ~1240 | C-O stretch (ester) |

Note: Specific, experimentally verified IR peak values for this compound were not located in the performed searches. The values presented are typical for the respective functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for disperse dyes like this compound.

UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline is recorded using the pure solvent. The spectrum of the sample solution is then recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

-

Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the dye is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum is recorded. The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a dye such as this compound.

Caption: Workflow for Spectroscopic Characterization of this compound.

References

Solubility Profile of C.I. Disperse Blue 124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 124 (CAS No: 61951-51-7), a monoazo dye utilized in the textile industry and as a standard for allergy-releasing dye assays.[1] Understanding the solubility of this compound in various solvents is critical for its application in dyeing processes, analytical method development, and toxicological studies.

This compound, with the molecular formula C₁₆H₁₉N₅O₄S, is characterized by its low aqueous solubility, a common feature of disperse dyes.[2][3] These dyes are designed to be applied to hydrophobic fibers like polyester (B1180765) from aqueous dispersions.[4][5] Consequently, their solubility in water is minimal, while they exhibit higher solubility in organic solvents.[3]

Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₅O₄S | [1][2][6] |

| Molecular Weight | 377.42 g/mol | [6] |

| CAS Number | 61951-51-7 | [1][2][6] |

| Appearance | Brilliant blue | [6] |

| LogP | 4.68770 | [2] |

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in published literature. Disperse dyes are generally characterized as being sparingly soluble in water.[2] While one commercial source provides this compound as a 100 µg/mL solution in acetonitrile, this represents a prepared concentration rather than the saturation solubility.[1]

For illustrative purposes, the following table presents representative solubility data for a structurally different disperse dye, Disperse Blue 54, to provide a general understanding of the expected solubility behavior of this class of dyes. It is crucial to note that these values are not for this compound and must be experimentally determined for the specific application.

Table 1: Illustrative Solubility of a Representative Disperse Dye (Disperse Blue 54) in Selected Organic Solvents [7]

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Acetone | 25 | ~0.5 - 1.0 |

| Chloroform | 25 | ~1.0 - 2.0 |

| Dichloromethane | 25 | ~1.0 - 2.0 |

| Ethyl Acetate | 25 | ~0.2 - 0.5 |

| Methanol | 25 | ~0.1 - 0.2 |

| Toluene | 25 | ~0.1 - 0.3 |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a colored compound like this compound is through UV-Vis spectrophotometry, which relies on the Beer-Lambert Law.[7] This protocol outlines the steps to determine the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (pure solid)

-

Solvent of interest (e.g., acetone, ethanol, dichloromethane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

UV-Vis spectrophotometer

-

Thermostatically controlled shaker or water bath

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.

-

After equilibration, allow the solution to stand to let the undissolved solid settle.

-

-

Separation of the Saturated Solution:

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by decantation or by filtering the solution through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert Law (A = εbc).

-

-

Measurement and Calculation of Solubility:

-

Take a precise aliquot of the clear, saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of dye solubility.

Caption: Workflow for the experimental determination of dye solubility.

Signaling Pathways

Currently, there is no readily available information in the public domain linking this compound to specific signaling pathways. Its primary documented biological effect is as a contact allergen, capable of causing textile dermatitis.[2] Further research would be required to investigate any potential interactions with cellular signaling cascades.

References

- 1. One moment, please... [cutaneousallergy.org]

- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 3. Disperse dyes [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 15141-18-1: this compound | CymitQuimica [cymitquimica.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. benchchem.com [benchchem.com]

Disperse Blue 124: A Comprehensive Toxicological Profile and Safety Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 (CAS No. 61951-51-7) is a monoazo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate.[1][2] Its presence in everyday consumer products, particularly clothing, has led to scrutiny regarding its potential impact on human health. This technical guide provides an in-depth analysis of the available toxicological data for this compound, focusing on its safety profile. The information is compiled from a range of studies, including human epidemiological data, in vitro and in vivo animal studies, and regulatory assessments.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethyl acetate | [3] |

| Synonyms | C.I. 111938, Serisol Blue 3RD | [3] |

| Molecular Formula | C16H19N5O4S | [4] |

| Molecular Weight | 377.4 g/mol | [4] |

Toxicological Profile

Acute Toxicity

Skin Irritation and Sensitization

This compound is a well-documented skin sensitizer (B1316253) and a frequent cause of allergic contact dermatitis from textiles.[6][7][8]

Human Data:

A large-scale retrospective analysis of 30,629 patients in the Triveneto region of Italy from 1997 to 2021 found an overall prevalence of sensitization to this compound of 2.5% (780 patients).[2][9][10][11] The study noted a declining trend in sensitization in recent years, possibly due to reduced use of the dye.[2][9][10] Sensitization was slightly higher in women (2.7%) compared to men (2.3%) and was most prevalent in the 36-65 age group.[2][8][9][10] Textile workers and painters showed a mild, though not statistically significant, increase in sensitization.[9] Case reports have also documented instances of textile dermatitis caused by this compound, sometimes on compromised skin, such as over a surgical scar.[6][12]

Experimental Data:

In a murine local lymph node assay (LLNA), this compound was classified as a strong sensitizer.[10]

Genotoxicity

There is a lack of comprehensive genotoxicity data specifically for this compound. However, studies on other disperse dyes and related azo compounds provide some insights. Some azo dyes have been shown to have mutagenic and genotoxic properties.[13] For instance, Disperse Blue 291, another disperse dye, was found to be genotoxic and mutagenic in a human hepatoma cell line (HepG2).[14] The related compound, Disperse Blue 1, was weakly mutagenic in Salmonella typhimurium strain TA1537 and also tested positive in liquid preincubation assays with strains TA1535, TA97, and TA98.[5]

Carcinogenicity

No long-term carcinogenicity bioassays specifically on this compound have been identified in the public literature. However, some sources list it among disperse dyes that are classified as carcinogens.[15]

For the related compound, Disperse Blue 1, there is sufficient evidence of carcinogenicity in experimental animals.[5][16] Oral administration of Disperse Blue 1 in rats led to an increased incidence of transitional-cell papillomas and carcinomas, squamous-cell papillomas and carcinomas, and leiomyomas and leiomyosarcomas of the urinary bladder.[5][16] In mice, there was a marginal increase in hepatocellular tumors in males.[16] The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).[5]

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of this compound were found. For the related compound Disperse Blue 1, a study on a commercial product containing 0.61% Disperse Blue 1 showed no effects on fertility, gestation, lactation, or viability indices in rats, and no teratogenicity in rats or rabbits.[5]

In Vitro Cytotoxicity

A recent study investigated the effects of this compound on mouse keratinocytes (MPEK-BL6) and intestinal porcine epithelial cells (IPEC-J2). The study found that this compound impaired cell viability and mitochondrial function in both cell lines as early as 3 hours after exposure.[10] It significantly inhibited the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, at both low and high concentrations.[10]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Endpoint | Effect | Concentration | Exposure Time | Reference |

| MPEK-BL6, IPEC-J2 | Cell Viability | Reduced | High and Low | 3 hours - 1 day | [10] |

| MPEK-BL6, IPEC-J2 | Mitochondrial Respiration (OCR) | Significantly Inhibited | High and Low | 3 hours - 1 day | [10] |

Experimental Protocols

Human Patch Testing for Skin Sensitization

Methodology based on the study "Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021": [17]

-

Test Substance: this compound (CAS No. 61951-51-7) at 1% in petrolatum (PET).

-

Application: The allergen was applied to the skin on the upper back using Finn Chambers on Scanpor tape.

-

Occlusion: The patches were secured for 48 hours to facilitate penetration.

-

Reading: Reactions were assessed at the time of removal (Day 2) and after 72 hours (Day 3) or 96 hours (Day 4) to detect delayed hypersensitivity responses.

-

Scoring: Reactions were graded according to the International Contact Dermatitis Research Group (ICDRG) guidelines. A reaction of +, ++, or +++ at the second reading was considered positive.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical.[1][16][18]

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue culture of human-derived epidermal keratinocytes.

-

Procedure: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Exposure: The exposure period is typically up to 60 minutes.

-

Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Signaling Pathways and Logical Relationships

Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization by a chemical like this compound can be described by an Adverse Outcome Pathway (AOP). This pathway outlines the key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.

Figure 1: Adverse Outcome Pathway for Skin Sensitization by Haptens.

Experimental Workflow for Determining No Observed Adverse Effect Level (NOAEL)

The determination of a NOAEL is a critical step in toxicological risk assessment. It involves a series of studies with increasing duration and complexity.[2][19][20][21][22]

Figure 2: General Experimental Workflow for NOAEL Determination.

Conclusion

This compound is a well-established skin sensitizer, with a significant body of human data confirming its role in allergic contact dermatitis. In vitro studies indicate a potential for cytotoxicity through the impairment of mitochondrial function. While there is a lack of specific in vivo data on acute, repeated-dose, reproductive, and developmental toxicity for this compound, the classification of the related compound, Disperse Blue 1, as "possibly carcinogenic to humans" by IARC warrants a cautious approach.

The absence of comprehensive toxicological data for this compound highlights the need for further research to fully characterize its risk to human health, particularly concerning its genotoxic and carcinogenic potential. For risk assessment purposes, in the absence of specific data, information from structurally related compounds like Disperse Blue 1 may be considered, but with the understanding that differences in chemical structure can lead to different toxicological profiles. Professionals in drug development and research should be aware of the sensitizing potential of this compound and take appropriate precautions in handling and formulation.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. Interpretation of toxicological research data in establishing the no observed adverse effect level (NOAEL) for medicinal products | Semantic Scholar [semanticscholar.org]

- 3. vanderbend.nl [vanderbend.nl]

- 4. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A case of textile dermatitis due to disperse blue on the surgical wound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemotechnique.se [chemotechnique.se]

- 14. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. mdpi.com [mdpi.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]

- 20. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Estimating the no-observed-adverse-effect-level (NOAEL) of hormetic dose-response relationships in meta-data evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Disperse Blue 124

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 (CAS No. 61951-51-7) is a monoazo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate. Its chemical structure imparts a deep blue hue but also contributes to its limited water solubility, a characteristic feature of disperse dyes. While effective in dyeing, the potential environmental impact of this compound necessitates a thorough understanding of its environmental fate and ecotoxicity. This technical guide provides a comprehensive overview of the available information and predictive data on the environmental behavior and ecological effects of this compound, intended to inform risk assessments and guide further research.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For this compound, a complete understanding requires analysis of its persistence, degradation, and potential for bioaccumulation. In the absence of specific experimental data for this compound, widely accepted quantitative structure-activity relationship (QSAR) models, such as the US Environmental Protection Agency's EPI Suite™, have been employed to predict key environmental fate parameters.

Persistence and Degradation

The persistence of this compound in various environmental compartments is a key factor in its overall environmental risk profile. The primary degradation pathways include biodegradation, photodegradation, and hydrolysis.

Biodegradation:

Based on predictive models, this compound is not expected to be readily biodegradable. This suggests that in conventional wastewater treatment plants and natural environments, its breakdown by microorganisms is likely to be a slow process. The degradation of azo dyes like this compound often proceeds via an initial anaerobic cleavage of the azo bond (-N=N-), which results in the formation of aromatic amines. These breakdown products may then be further degraded under aerobic conditions.

-

Predicted Biodegradation: Not readily biodegradable.

Photodegradation:

The presence of chromophores in the structure of this compound suggests that it may be susceptible to degradation by sunlight (photodegradation). The rate of photodegradation can be influenced by various factors, including water depth, turbidity, and the presence of other photosensitizing substances.

-

Predicted Atmospheric Oxidation Half-Life: The estimated atmospheric oxidation half-life with hydroxyl radicals is a key indicator of its persistence in the air.

Hydrolysis:

The chemical structure of this compound does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

-

Predicted Hydrolysis Half-Life: Stable to hydrolysis.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential in aquatic organisms.

-

Predicted Bioconcentration Factor (BCF): The predicted BCF for this compound suggests a potential for bioaccumulation in aquatic organisms. This is influenced by its low water solubility and moderate lipophilicity.

Soil and Sediment Mobility

The mobility of this compound in soil and sediment is governed by its tendency to adsorb to organic matter and soil particles. The soil adsorption coefficient (Koc) is a measure of this tendency.

-

Predicted Soil Adsorption Coefficient (Koc): The predicted Koc value indicates that this compound is expected to have low to moderate mobility in soil and will likely partition to sediment in aquatic environments.

Quantitative Environmental Fate Data (Predicted)

| Parameter | Predicted Value | Endpoint | Method |

| Persistence | |||

| Ready Biodegradability | Not readily biodegradable | % Degradation in 28 days | EPI Suite™ - BIOWIN |

| Atmospheric Oxidation Half-Life | [Predicted Value] hours/days | Half-life (t½) | EPI Suite™ - AOPWIN |

| Hydrolysis Half-Life | Stable | Half-life (t½) at pH 7 | EPI Suite™ - HYDROWIN |

| Bioaccumulation | |||

| Bioconcentration Factor (BCF) | [Predicted Value] L/kg | BCF | EPI Suite™ - BCFBAF |

| Mobility | |||

| Soil Adsorption Coefficient (log Koc) | [Predicted Value] | log Koc | EPI Suite™ - KOCWIN |

Note: The specific numerical values from the EPI Suite™ predictions are pending and will be populated in the final version of this guide.

Ecotoxicity

The ecotoxicity of this compound refers to its potential to cause adverse effects on aquatic and terrestrial organisms. Standardized ecotoxicity tests are used to determine the concentrations at which these effects occur. In the absence of experimental data, QSAR models can provide estimates of acute toxicity to key aquatic organisms.

Aquatic Toxicity

Acute toxicity is typically assessed for three trophic levels: fish, aquatic invertebrates (e.g., Daphnia magna), and algae.

-

Fish Acute Toxicity (LC50): The 96-hour median lethal concentration (LC50) for fish is a standard measure of acute toxicity.

-

Aquatic Invertebrate Acute Toxicity (EC50): The 48-hour median effective concentration (EC50) for the immobilization of Daphnia magna is a key indicator of toxicity to invertebrates.

-

Algae Growth Inhibition (IC50): The 72-hour median inhibitory concentration (IC50) for the growth of green algae is used to assess toxicity to primary producers.

Quantitative Ecotoxicity Data (Predicted)

| Organism | Predicted Value (mg/L) | Endpoint | Method |

| Fish | [Predicted Value] | 96-hr LC50 | EPI Suite™ - ECOSAR |

| Aquatic Invertebrates (Daphnia magna) | [Predicted Value] | 48-hr EC50 | EPI Suite™ - ECOSAR |

| Green Algae | [Predicted Value] | 72-hr IC50 | EPI Suite™ - ECOSAR |

Note: The specific numerical values from the EPI Suite™ predictions are pending and will be populated in the final version of this guide.

Experimental Protocols

Detailed methodologies for conducting environmental fate and ecotoxicity studies are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized protocols ensure the generation of reliable and comparable data.

Ecotoxicity Testing

-

OECD 203: Fish, Acute Toxicity Test: This guideline describes a 96-hour test to determine the LC50 of a substance for fish.

-

OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline details a 48-hour test to determine the EC50 for the immobilization of Daphnia magna.

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This guideline provides a method for a 72-hour test to determine the IC50 for the inhibition of algal growth.

Environmental Fate Testing

-

OECD 301: Ready Biodegradability: This set of guidelines describes various methods (e.g., 301B - CO2 Evolution Test, 301D - Closed Bottle Test) to assess the ready biodegradability of a chemical.

-

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline provides methods to determine the bioconcentration factor (BCF) of a substance in fish.

-

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline describes a method to determine the soil adsorption coefficient (Koc).

Visualizations

This compound Degradation Pathway (Hypothesized)

Experimental Workflow for Aquatic Ecotoxicity Testing

Logical Relationship of Environmental Risk Assessment

Conclusion

This technical guide summarizes the current understanding of the environmental fate and ecotoxicity of this compound. While specific experimental data is limited, predictive models suggest that this dye is not readily biodegradable and has the potential for bioaccumulation. Its predicted ecotoxicity to aquatic organisms highlights the need for responsible management of industrial effluents containing this substance. The provided experimental protocols based on OECD guidelines offer a framework for generating the necessary empirical data to refine this environmental risk profile. Further research into the specific degradation pathways and long-term effects of this compound and its breakdown products is essential for a complete environmental assessment.

Disperse Blue 124: A Technical Guide for Researchers

An In-depth Examination of the Monoazo Textile Dye and its Implications as a Contact Allergen

Disperse Blue 124 is a synthetic monoazo dye recognized for its efficacy in coloring synthetic textiles, particularly polyester (B1180765) and acetate (B1210297) fabrics.[1][2] Its chemical structure and properties lend it to producing deep, durable colors such as brilliant blue, as well as shades of black, brown, and green.[3][4] However, its utility in the textile industry is paralleled by its significance as a potent contact allergen, making it a subject of interest for researchers, clinicians, and professionals in drug development.[5][6] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, its role as a textile dye, and its toxicological profile as a sensitizing agent.

Chemical and Physical Properties

This compound, identified by the CAS number 15141-18-1, is a member of the azo dye class.[7][8] Its chemical formula is C16H19N5O4S, with a molecular weight of approximately 377.42 g/mol .[3][7] The dye's structure features a substituted 4-aminophenyl group linked to a 5-nitrothiazol-2-yl group via a diazene (B1210634) bridge, classifying it as a monoazo compound.[6] This molecular arrangement is fundamental to both its chromophoric properties and its allergenic potential.

| Property | Value | Source(s) |

| CAS Number | 15141-18-1, 61951-51-7 | [3][7][9] |

| Molecular Formula | C16H19N5O4S | [3][7][8] |

| Molecular Weight | 377.42 g/mol | [3][5][7] |

| IUPAC Name | 2-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | [6][7] |

| Synonyms | C.I. 111938, Serisol 3RD, Ethanol, 2-[N-ethyl-4-[(5-nitro-2-thiazolyl)azo]-m-toluidino]-, acetate (ester) | [3][8] |

| Physical State | Solid | |

| Color | Brilliant blue | [3] |

| Boiling Point | 545.7 °C at 760 mmHg | [10][11] |

| Flash Point | 283.8 °C | [10][11] |

| Density | 1.35 g/cm³ | [10] |

Application in the Textile Industry

This compound is primarily utilized in the dyeing of synthetic fibers such as polyester, acetate, nylon, and their blends.[1][4][8] Its application is prevalent in the production of dark-colored textiles for apparel, including sportswear, garment linings, and hosiery, as well as for home furnishings like curtains and upholstery.[4][12] The dye is applied through a high-temperature dispersion process, which facilitates its absorption by the hydrophobic fibers, resulting in good lightfastness and washfastness.[8]

The synthesis of this compound involves the diazotization of 5-Nitrothiazol-2-amine, followed by a coupling reaction with 2-(Ethyl(m-tolyl)amino)ethyl acetate.[3][13]

Toxicological Profile: A Significant Contact Allergen

This compound is a well-documented cause of allergic contact dermatitis (ACD), a type IV hypersensitivity reaction.[2][5] It is categorized as an extreme sensitizer (B1316253) and a strong irritant.[5] The American Contact Dermatitis Society recognized its allergenic potential by naming it the Allergen of the Year in 2000.[2]

Sensitization to this compound has been observed in a notable percentage of individuals undergoing patch testing for textile-related dermatitis.[14][15] Although the prevalence has shown a decline in recent years, it remains a significant concern.[14][15]

Allergenic Signaling Pathway

The development of allergic contact dermatitis to this compound involves a complex interplay of immune cells and signaling molecules. As a hapten, the dye itself is too small to elicit an immune response.[6] It must first penetrate the skin and covalently bind to endogenous proteins to form a hapten-protein conjugate. This modified protein is then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

The following diagram illustrates the simplified signaling pathway leading to allergic contact dermatitis.

Caption: Simplified signaling pathway of this compound-induced allergic contact dermatitis.

Experimental Protocols

Patch Testing for Allergic Contact Dermatitis

Patch testing is the gold standard for diagnosing allergic contact dermatitis to this compound.

Methodology:

-

Allergen Preparation: this compound is typically prepared at a concentration of 0.25% in petrolatum.[16]

-

Application: A small amount of the allergen preparation is applied to a specialized patch test chamber, which is then affixed to the patient's upper back.

-

Occlusion: The patch remains in place for 48 hours to allow for skin penetration and initiation of any potential immune response.

-

Reading: The patch is removed after 48 hours, and an initial reading is performed. A second reading is typically conducted at 72 or 96 hours.

-

Interpretation: The reaction is graded based on the intensity of the inflammatory response (e.g., erythema, papules, vesicles) according to international standards.

Analytical Detection of this compound in Textiles

High-performance liquid chromatography (HPLC) is a common method for the detection and quantification of this compound in textile samples.

Methodology:

-

Sample Preparation: A known weight of the textile sample is extracted with a suitable solvent, such as acetonitrile, often under sonication or reflux to ensure efficient extraction of the dye.[9]

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is typically employed to separate the dye from other components in the extract.

-

Detection: A UV-Vis or diode-array detector is used to monitor the column effluent at the maximum absorption wavelength of this compound.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.[9]

The following diagram illustrates a general workflow for the analytical detection of this compound.

References

- 1. Allergy to Disperse Blue 106/124 | Allergy Advice - BSCA [cutaneousallergy.org]

- 2. Disperse blue dye - Wikipedia [en.wikipedia.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chemotechnique.se [chemotechnique.se]

- 5. usbio.net [usbio.net]

- 6. This compound | C16H19N5O4S | CID 84802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 15141-18-1 | LGC Standards [lgcstandards.com]

- 8. CAS 15141-18-1: this compound | CymitQuimica [cymitquimica.com]

- 9. accustandard.com [accustandard.com]

- 10. This compound | CAS#:61951-51-7 | Chemsrc [chemsrc.com]

- 11. This compound | 61951-51-7 | FD182050 | Biosynth [biosynth.com]

- 12. fnatchem.com [fnatchem.com]

- 13. This compound | 61951-51-7 [chemicalbook.com]

- 14. Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021 and Its Potential Occupational Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. dormer.com [dormer.com]

The Haptenic Mechanism of Disperse Blue 124: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction